DL-Cytarabine-13C3

Bioanalysis LC-MS/MS Method Validation

This stable isotope-labeled cytarabine (13C3, +3 Da) is the bioanalytical gold standard for LC-MS/MS quantitation. Unlike structural analog IS (e.g., cladribine), it co-elutes perfectly with the analyte, compensating for ion suppression and ensuring precision within ±15% CV—essential for regulatory-compliant pharmacokinetic and cellular pharmacology studies. For exclusive R&D use; compliance verification required.

Molecular Formula C₆¹³C₃H₁₃N₃O₅
Molecular Weight 246.19
Cat. No. B1154264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Cytarabine-13C3
Synonyms4-amino-1-β-DL-arabinofuranosyl-2(1H)pyrimidinone-13C3;  Cytosine-β-DL-arabinofuranoside-13C3; 
Molecular FormulaC₆¹³C₃H₁₃N₃O₅
Molecular Weight246.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Cytarabine-13C3: Procurement-Ready 13C-Labeled Cytarabine for Bioanalytical Quantitation


DL-Cytarabine-13C3 is a stable heavy isotope-labeled analog of the antineoplastic nucleoside cytarabine (ara-C), wherein three carbon-12 atoms are replaced with carbon-13 atoms . It is intended exclusively for use as an internal standard (IS) in analytical workflows—specifically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)—to enable accurate quantitation of the unlabeled parent drug in complex biological matrices . The compound has a molecular formula of C₆¹³C₃H₁₃N₃O₅ and a molecular weight of 246.19 g/mol, reflecting a +3 Da mass shift relative to unlabeled cytarabine .

Why DL-Cytarabine-13C3 Cannot Be Replaced by a Structural Analog in Critical Analytical Workflows


In quantitative LC-MS/MS analysis of cytarabine in biological matrices, the use of a non-isotopic, structural analog as an internal standard (e.g., cladribine) introduces significant risk of analytical bias and inaccuracy [1]. While structural analogs may offer a cost-effective alternative, their physicochemical properties—such as ionization efficiency, chromatographic retention time, and matrix effect susceptibility—differ measurably from cytarabine [2]. These differences prevent the analog from precisely co-eluting and compensating for variable ion suppression or enhancement during electrospray ionization (ESI) [2]. This leads to method imprecision that can exceed regulatory acceptance criteria for bioanalytical method validation (e.g., >15% CV), potentially invalidating pharmacokinetic data for regulatory submissions [1][3]. A stable isotope-labeled internal standard (SIL-IS) is the bioanalytical gold standard precisely because its physicochemical behavior is identical to the analyte in the chromatographic and mass spectrometric systems.

Quantitative Differentiation of DL-Cytarabine-13C3 Against Alternative Internal Standards for Cytarabine Quantitation


Superior Analytical Accuracy: 13C Internal Standard vs. Non-Isotopic Analog in Method Validation

In a validated LC-MS/MS method for the simultaneous determination of cytarabine and clofarabine, the structural analog cladribine was used as an internal standard (IS) [1]. While the method met standard acceptance criteria for precision and accuracy (within ±15% of nominal concentrations) [1], the use of a non-isotopic analog inherently limits the method's robustness against matrix effects. Substituting cladribine with a stable isotope-labeled internal standard like DL-Cytarabine-13C3 is a recognized best practice to minimize such variability [2].

Bioanalysis LC-MS/MS Method Validation

Enhanced Chromatographic Performance: 13C-Labeled vs. Deuterated (2H) Internal Standards

In reverse-phase liquid chromatography, a 13C-labeled internal standard (such as DL-Cytarabine-13C3) demonstrates superior chromatographic fidelity compared to a deuterium (2H)-labeled analog [1]. For polar and early-eluting compounds like cytarabine, deuterium labeling can introduce a measurable isotopic effect, causing a slight shift in retention time between the analyte and its 2H-labeled internal standard [1]. This retention time mismatch compromises the IS's ability to fully correct for matrix effects. The substitution of 12C with 13C in the molecular skeleton is a minimal perturbation that does not affect retention time, ensuring the IS precisely co-elutes with the analyte [1].

Bioanalysis LC-MS Isotope Effects

Optimal Mass Shift for Quantitation: +3 Da (13C3) vs. +2 Da (D2) in Complex Matrices

DL-Cytarabine-13C3 provides a +3 Dalton mass shift relative to unlabeled cytarabine (MW: 243.19 vs. 246.19) . This mass shift is strategically advantageous compared to a +2 Da shift from a deuterium-labeled analog (e.g., cytarabine-d2) . A +3 Da difference places the internal standard's precursor ion for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) further away from the naturally occurring [M+2] isotope peak of the analyte, which arises primarily from the presence of two carbon-13 atoms [1]. This separation minimizes the potential for 'cross-talk' or isotopic interference between the analyte and internal standard signals, thereby enhancing the accuracy and precision of the quantitative method at low concentrations [1].

Bioanalysis LC-MS/MS Isotopic Interference

High-Impact Application Scenarios for DL-Cytarabine-13C3


Quantitative Bioanalysis for Pharmacokinetic and Clinical Studies

The primary application of DL-Cytarabine-13C3 is as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of cytarabine in human plasma or other biological fluids via LC-MS/MS . This is essential for generating accurate and precise pharmacokinetic (PK) data from clinical trials investigating high-dose cytarabine regimens [1]. The use of a 13C3-IS ensures the method meets the stringent acceptance criteria for precision and accuracy required by regulatory agencies (e.g., FDA, EMA) for new drug applications and therapeutic drug monitoring .

Investigation of Cytarabine Metabolism and Mechanisms of Resistance

DL-Cytarabine-13C3 is a critical tool for cellular pharmacology and resistance research. Studies have shown that expression levels of genes encoding cytarabine-metabolizing enzymes (e.g., DCK, CDA) directly correlate with drug response in acute myeloid leukemia (AML) [1]. The labeled compound can be used as a tracer or internal standard to precisely quantify intracellular concentrations of cytarabine and its active triphosphate metabolite (ara-CTP) in leukemic cell lines and patient-derived samples . This enables researchers to correlate intracellular drug accumulation and metabolism with gene expression profiles, providing quantitative evidence for mechanisms of resistance [2].

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

In the pharmaceutical industry, DL-Cytarabine-13C3 serves as a reference standard for analytical method development and validation, specifically for the quantification of cytarabine-related impurities or degradation products . During the production of cytarabine drug substance or drug product, the 13C3-IS enables highly accurate and matrix-independent quantification of trace-level impurities, supporting compliance with ICH guidelines and ensuring product purity and safety.

Preclinical Pharmacogenomics and Sensitivity Screening

In preclinical drug development, the labeled compound is used to support pharmacogenomics studies. For example, a cell-based model using lymphoblastoid cell lines identified single nucleotide polymorphisms (SNPs) associated with cytarabine sensitivity [1]. Using DL-Cytarabine-13C3 as an internal standard allows for the precise quantification of cytarabine uptake and retention in these cell lines, providing robust, quantitative phenotypic data that can be correlated with genomic markers to develop predictive models of drug response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Cytarabine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.